![molecular formula C21H31N3O6 B14212693 N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine CAS No. 820239-49-4](/img/structure/B14212693.png)
N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine is a synthetic peptide compound. It is composed of three amino acids: valine, glycine, and leucine, with a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the valine residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of L-valine using the benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected L-valine with glycine and L-leucine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for precise control over reaction conditions and minimizing human error. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4) at elevated temperatures. Basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Deprotection: Hydrogenation is performed using hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst. Acidic deprotection uses trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: Peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products Formed
Hydrolysis: Valine, glycine, and leucine.
Deprotection: Free amino group on the valine residue.
Coupling Reactions: Longer peptide chains.
科学研究应用
N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.
作用机制
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine involves its interaction with specific molecular targets, primarily through the formation and cleavage of peptide bonds. The benzyloxycarbonyl (Cbz) group serves as a protecting group, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino group can participate in further coupling reactions, allowing for the formation of longer peptide chains .
相似化合物的比较
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]-L-leucyl-N-[(1S)-3-fluoro-1-(4-hydroxybenzyl)-2-oxopropyl]-L-leucinamide
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
Uniqueness
N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl (Cbz) protecting group. This combination provides stability and reactivity, making it a valuable compound in peptide synthesis and research .
属性
CAS 编号 |
820239-49-4 |
|---|---|
分子式 |
C21H31N3O6 |
分子量 |
421.5 g/mol |
IUPAC 名称 |
(2S)-4-methyl-2-[[2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H31N3O6/c1-13(2)10-16(20(27)28)23-17(25)11-22-19(26)18(14(3)4)24-21(29)30-12-15-8-6-5-7-9-15/h5-9,13-14,16,18H,10-12H2,1-4H3,(H,22,26)(H,23,25)(H,24,29)(H,27,28)/t16-,18-/m0/s1 |
InChI 键 |
VABAJCSTWNDWNA-WMZOPIPTSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


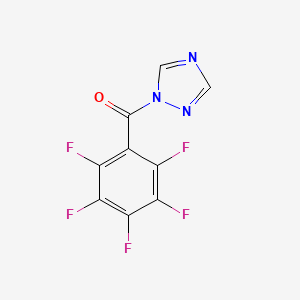
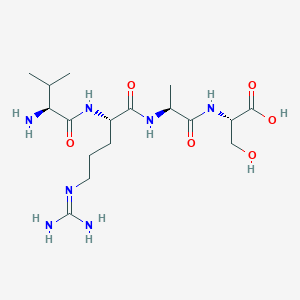
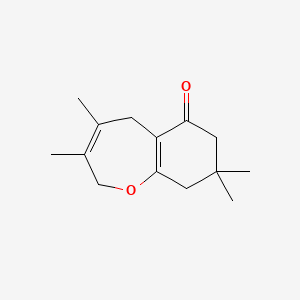
![benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14212630.png)
![Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14212634.png)
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan](/img/structure/B14212639.png)
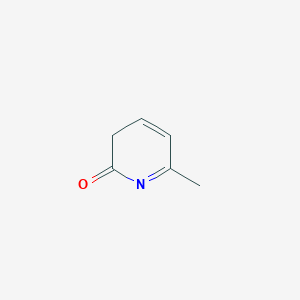



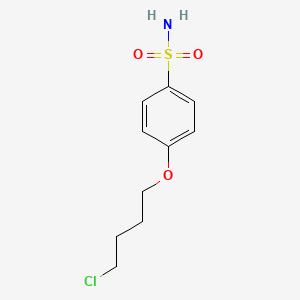
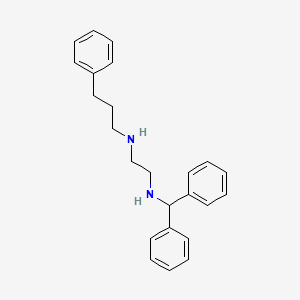

![Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-](/img/structure/B14212675.png)
